7-amino-3,4-dihydro-2H-1,4-benzothiazin-3-one
Overview
Description
“7-amino-3,4-dihydro-2H-1,4-benzothiazin-3-one” is a chemical compound with the CAS Number: 21762-79-8 . It has a molecular weight of 180.23 . The compound is typically stored at temperatures below -10°C and is available in powder form .
Synthesis Analysis
The synthesis of 1,4-benzothiazine derivatives, which includes “this compound”, involves a series of reactions . Starting from 2-(substituted)-3,4-dihydro-2H-1,4-benzothiazi-3-one, a number of 1,4-benzothiazine derivatives are synthesized using different alkylating agents .Molecular Structure Analysis
The molecular structure of “this compound” is elucidated based on spectral analyses and chemical reactions . The crystal and molecular structure of a compound in basic benzothiazine was established by single-crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include a CuI-catalyzed Huisgen [3 + 2] cycloaddition . This reaction is part of a series of reactions exploited in a click chemistry process .Physical and Chemical Properties Analysis
“this compound” has a melting point of 156-157°C . It is a powder in physical form . The compound’s InChI Code is 1S/C8H8N2OS/c9-5-1-2-6-7(3-5)12-4-8(11)10-6/h1-3H,4,9H2,(H,10,11) .Scientific Research Applications
Antimicrobial Properties
Antimicrobial Agent Design : A study by Armenise et al. (2012) synthesized 7-fluoro-3,4-dihydro-2H-1,4-benzothiazine derivatives and evaluated their antimicrobial activity against various bacteria and fungi. The results showed that certain compounds exhibited significant antimicrobial properties, indicating the potential of these derivatives in developing new antimicrobial agents (Armenise et al., 2012).
Synthesis for Antimicrobial Activity : Kalekar et al. (2011) synthesized compounds related to 1,4-benzothiazine and screened them for their antibacterial and antifungal activities. Some of these compounds demonstrated significant activity, highlighting the potential use of 1,4-benzothiazine derivatives in antimicrobial applications (Kalekar et al., 2011).
Biological Activity
Anticonvulsant Activity : Zhang et al. (2010) synthesized a series of 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones and related derivatives. These compounds were evaluated for their anticonvulsant activity, and some showed promising results, suggesting their potential in developing anticonvulsant therapies (Zhang et al., 2010).
Cytotoxic Activity in Cancer Research : A study by Shah et al. (1998) compared the cytotoxic activity of various 6,12-dihydro-1-benzopyrano[3,4-b][1,4]benzothiazin-6-ones and related compounds. The findings suggested a potential link between the radical intensity of these compounds and their biological activity, which is relevant in cancer research (Shah et al., 1998).
Safety and Hazards
Future Directions
The future directions for “7-amino-3,4-dihydro-2H-1,4-benzothiazin-3-one” and similar compounds could involve further exploration of their pharmacological properties. Benzothiazine derivatives are known to exhibit anti-inflammatory, analgesic, antimicrobial, anti-viral, herbicidal, fungicidal, and anticarcinogenic properties . Therefore, these compounds could be further studied for potential applications in these areas.
Mechanism of Action
Target of Action
Similar compounds such as 2h-1,4-benzothiazin-3 (4h)-one derivatives have been tested for calcium antagonistic and calmodulin antagonistic activities .
Mode of Action
It’s worth noting that similar compounds have shown to interact with benzodiazepine receptors .
Result of Action
Similar compounds have shown anticonvulsant activity and antibacterial activity comparable to that of streptomycin .
Properties
IUPAC Name |
7-amino-4H-1,4-benzothiazin-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c9-5-1-2-6-7(3-5)12-4-8(11)10-6/h1-3H,4,9H2,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVCFRAIWIZNNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(S1)C=C(C=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401285681 | |
Record name | 7-Amino-2H-1,4-benzothiazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401285681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21762-79-8 | |
Record name | 7-Amino-2H-1,4-benzothiazin-3(4H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21762-79-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Amino-2H-1,4-benzothiazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401285681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-amino-2H-benzo[b][1,4]thiazin-3(4H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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